Cas no 38009-04-0 (6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione)

6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(trifluoromethyl)thio]-
- 5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione
- 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- DTXSID00784419
- 38009-04-0
- 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione
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- MDL: MFCD28040366
- Inchi: InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13)
- InChI Key: JOFDJCALHCLGRJ-UHFFFAOYSA-N
- SMILES: C1(C(=O)NC(=O)NC1=O)SC(F)(F)F
Computed Properties
- Exact Mass: 227.98169
- Monoisotopic Mass: 227.98164762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 75.27
6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 204666-2g |
6-Hydroxy-5-[(trifluoromethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione |
38009-04-0 | 2g |
$4201.00 | 2023-09-06 | ||
TRC | H192245-25mg |
6-Hydroxy-5-[(trifluoromethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione |
38009-04-0 | 25mg |
$ 220.00 | 2022-06-04 | ||
TRC | H192245-50mg |
6-Hydroxy-5-[(trifluoromethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione |
38009-04-0 | 50mg |
$ 370.00 | 2022-06-04 | ||
Matrix Scientific | 204666-5g |
6-Hydroxy-5-[(trifluoromethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione |
38009-04-0 | 5g |
$7088.00 | 2023-09-06 |
6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione
Introduction to 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione (CAS No. 38009-04-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione, identified by its CAS number 38009-04-0, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and versatile biological activities. This compound belongs to the pyrimidine class, which is a cornerstone of nucleoside chemistry and plays a pivotal role in the synthesis of numerous pharmacologically relevant molecules. The presence of both hydroxyl and trifluoromethylsulfanyl groups in its structure endows it with distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In contrast, the hydroxyl moiety can serve as a hydrogen bond acceptor or participate in hydrophilic interactions, influencing the compound's solubility and bioavailability. The dione functionality further contributes to the molecule's reactivity, enabling various chemical transformations that are essential for drug development.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions that exploit nucleophilic substitution, cyclization, and functional group interconversions. These synthetic strategies have been refined to achieve high yields and purity, facilitating its use in downstream applications.
In the realm of chemical biology, 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione has been explored as a potential scaffold for inhibiting various enzymatic targets. For instance, studies have demonstrated its ability to interact with kinases, which are critical regulators of cellular signaling pathways. The trifluoromethylsulfanyl group may enhance binding affinity by modulating the electronic environment around the active site of these enzymes. Additionally, the hydroxyl group could participate in hydrogen bonding interactions with key residues in the enzyme's binding pocket.
Another area of interest is the incorporation of 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione into nucleoside analogs. Pyrimidine derivatives are well-known for their role in DNA and RNA synthesis; thus, modifying their structure can lead to compounds with antiviral or anticancer properties. Researchers have investigated its potential as a precursor for developing nucleoside-based drugs that can selectively inhibit viral polymerases or cancer cell proliferation pathways.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of more complex drug candidates. Its structural features make it amenable to further derivatization, allowing chemists to fine-tune its properties for specific therapeutic applications. For example, introducing additional functional groups such as amides or carboxylic acids could enhance its solubility or bioavailability while maintaining its biological activity.
One particularly promising application is in the development of antimicrobial agents. The unique combination of substituents in 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione may confer activity against resistant bacterial strains by interfering with essential metabolic processes or DNA replication mechanisms. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory effects on certain bacterial species, highlighting its potential as a lead compound for novel antibiotics.
Furthermore, the compound's ability to crosslink with biological macromolecules has been explored in molecular biology research. Pyrimidine-based crosslinking agents are valuable tools for studying protein-protein interactions or DNA-protein complexes. The presence of reactive sites such as the dione moiety allows for covalent attachment to target molecules via Michael addition or other nucleophilic reactions.
The growing body of research on 6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione underscores its significance as a versatile building block in medicinal chemistry. As synthetic techniques continue to evolve and computational methods become more sophisticated, researchers will be able to design even more effective derivatives with tailored properties for therapeutic use.
In conclusion,6-Hydroxy-5-(trifluoromethyl)sulfanylpyrimidine-2,4(1H,3H)-dione (CAS No. 38009-04-0) represents a fascinating compound with broad applications across chemical biology and pharmaceutical research. Its unique structural attributes offer opportunities for developing novel drugs targeting various diseases while also serving as a valuable tool for fundamental biochemical studies.
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